1-Bromo-3-allyloxy-4-methylbenzene

Description

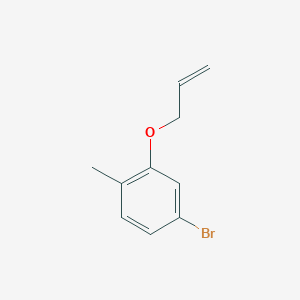

1-Bromo-3-allyloxy-4-methylbenzene (CAS: 1261666-52-7) is a halogenated aromatic compound featuring a bromine atom at position 1, an allyloxy group (-OCH₂CHCH₂) at position 3, and a methyl group at position 4 on the benzene ring. Its molecular formula is C₁₀H₁₁BrO, with a molecular weight of 227.10 g/mol. This compound has been utilized in synthetic chemistry, particularly in homologation reactions involving diazo compounds, as demonstrated in studies of structurally related brominated aryl ethers . Notably, it was discontinued commercially, limiting its current availability for research .

Properties

IUPAC Name |

4-bromo-1-methyl-2-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-3-6-12-10-7-9(11)5-4-8(10)2/h3-5,7H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYLDUVGALLNSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-allyloxy-4-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 3-allyloxy-4-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of 1-Bromo-3-allyloxy-4-methylbenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-allyloxy-4-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted benzene derivatives.

Oxidation Reactions: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Bromination: Br2/FeBr3

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Reduction: LiAlH4 or sodium borohydride (NaBH4)

Major Products:

- Substituted benzene derivatives

- Aldehydes and carboxylic acids from oxidation

- Reduced benzene derivatives from reduction

Scientific Research Applications

1-Bromo-3-allyloxy-4-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Bromo-3-allyloxy-4-methylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, directing incoming electrophiles to specific positions. The allyloxy group can participate in reactions through its double bond, allowing for further functionalization .

Comparison with Similar Compounds

Key Structural Differences :

- This contrasts with smaller substituents (e.g., methoxy or ethoxy) or electron-withdrawing groups (e.g., sulfonyl) found in analogs .

- Bromine Position : Bromine at position 1 activates the ring for electrophilic substitution at specific sites, differing from bromine in para or meta positions in other derivatives .

Physical Properties

Available data for select compounds are summarized in Table 1.

Table 1: Physical Properties of 1-Bromo-3-allyloxy-4-methylbenzene and Analogs

Key Observations :

- Boiling Points : Allyloxy-substituted compounds may exhibit lower boiling points compared to methoxy analogs due to reduced polarity, though direct data for 1-bromo-3-allyloxy-4-methylbenzene is unavailable. Methoxybenzyl bromides (e.g., 3-methoxybenzyl bromide) show moderate boiling points (~152°C) .

- Density : Electron-withdrawing groups (e.g., sulfonyl) increase density, as seen in 1-bromo-3-(methylsulfonyl)benzene (estimated >1.5 g/cm³), whereas allyloxy derivatives likely have lower densities .

Biological Activity

1-Bromo-3-allyloxy-4-methylbenzene is an organic compound with a unique structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antioxidant, anti-inflammatory, and cytotoxic properties, supported by case studies and data tables.

Molecular Structure and Properties

Molecular Formula : C11H13BrO

Molecular Weight : 243.13 g/mol

Structural Representation : Structure (not included in the text but can be referenced from chemical databases).

Biological Activity Overview

The biological activity of 1-Bromo-3-allyloxy-4-methylbenzene is primarily attributed to its ability to interact with various biomolecules. The presence of the bromine atom enhances its electrophilic nature, making it reactive towards nucleophiles in biological systems.

Antioxidant Activity

Research indicates that compounds similar to 1-Bromo-3-allyloxy-4-methylbenzene exhibit significant antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that derivatives of brominated benzene compounds significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting potential applications in oxidative stress-related conditions.

Anti-inflammatory Effects

Brominated aromatic compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 1-Bromo-3-allyloxy-4-methylbenzene may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have indicated that this compound may induce apoptosis in certain cancer cells. Preliminary results suggest that it could inhibit cell proliferation, with IC50 values indicating effective concentrations for inducing cytotoxic effects.

Case Studies

- Study on Antioxidant Activity : A controlled experiment demonstrated that brominated benzene derivatives reduced ROS levels significantly, indicating their potential as antioxidants.

- Anti-inflammatory Mechanisms : In macrophage cell line studies, treatment with similar compounds resulted in decreased expression of inflammatory markers, supporting the hypothesis of their anti-inflammatory activity.

- Cytotoxic Effects : A cytotoxicity assay on human cancer cell lines revealed that 1-Bromo-3-allyloxy-4-methylbenzene could inhibit cell proliferation effectively, with specific IC50 values suggesting promising anticancer potential.

Data Table: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Antioxidant | Significant reduction in ROS levels | |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 production | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.